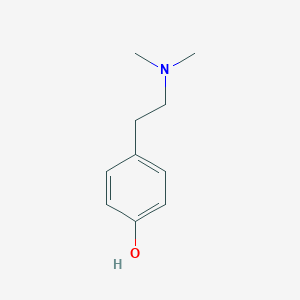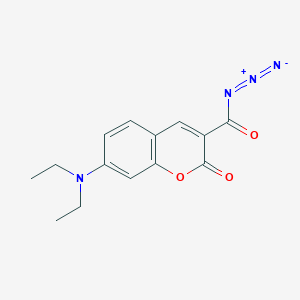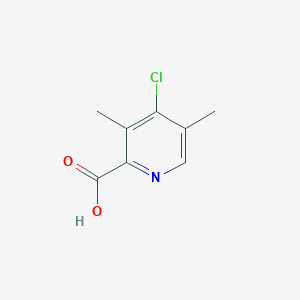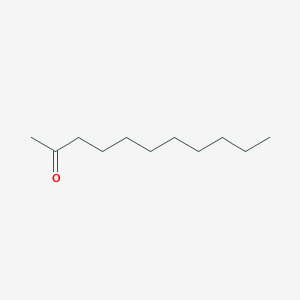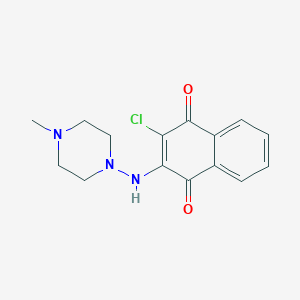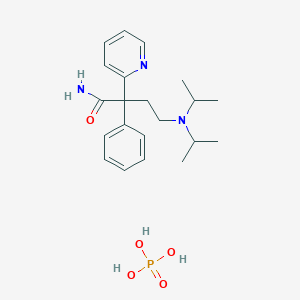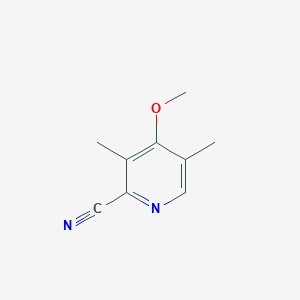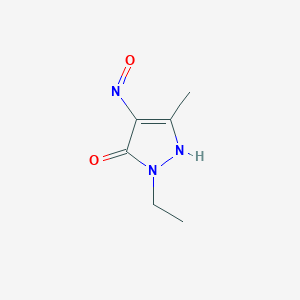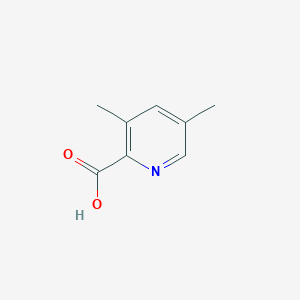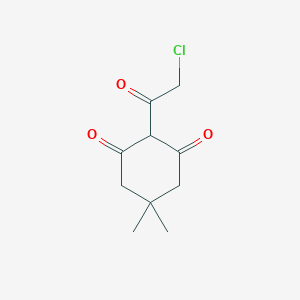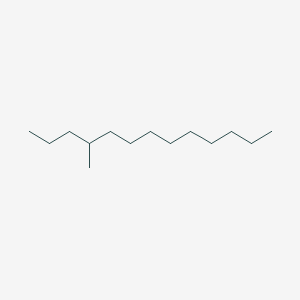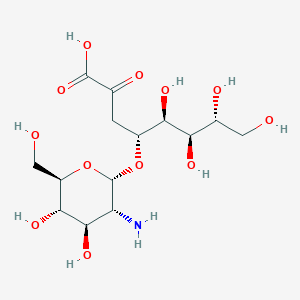
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid, also known as Kdo2-Lipid A, is a complex molecule that plays a crucial role in bacterial cell walls. It is a component of lipopolysaccharides, which are found on the outer membrane of Gram-negative bacteria. Kdo2-Lipid A has been the subject of extensive scientific research due to its unique chemical structure and biological properties.
Mécanisme D'action
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A activates the innate immune system by binding to Toll-like receptor 4 (TLR4) on immune cells. This binding triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. The activation of the innate immune system by 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is an important defense mechanism against bacterial infections. However, excessive or prolonged activation of the innate immune system can lead to tissue damage and inflammation.
Effets Biochimiques Et Physiologiques
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has a range of biochemical and physiological effects. It is a potent activator of the innate immune system, which leads to the production of pro-inflammatory cytokines and chemokines. 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A also plays a role in bacterial virulence, as it is required for the formation of a stable outer membrane in Gram-negative bacteria. Additionally, 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has been shown to play a role in antibiotic resistance, as mutations in genes involved in its biosynthesis can lead to increased resistance to certain antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has several advantages for lab experiments. It is a well-characterized molecule that can be synthesized in the lab. It is also a potent activator of the innate immune system, which makes it a useful tool for studying immune system activation and inflammation. However, 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has some limitations for lab experiments. It is a complex molecule that can be challenging to synthesize, and it can also be difficult to work with due to its hydrophobic nature.
Orientations Futures
There are several future directions for research on 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. One area of research is the development of new vaccines and immunotherapies that target 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. Another area of research is the identification of new targets for antibiotics that can disrupt the biosynthesis or function of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A. Additionally, further research is needed to understand the role of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A in bacterial virulence and antibiotic resistance.
Méthodes De Synthèse
The synthesis of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is a complex process that involves multiple steps. The starting materials are usually lipid A and Kdo, which are combined and subjected to various chemical reactions. The final product is a complex molecule that contains multiple sugar and lipid moieties. The synthesis of 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is challenging due to the complexity of the molecule and the need for precise control over the chemical reactions.
Applications De Recherche Scientifique
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A has been the subject of extensive scientific research due to its unique chemical structure and biological properties. It has been studied for its role in bacterial virulence, immune system activation, and antibiotic resistance. 4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid A is a potent activator of the innate immune system, which makes it an attractive target for the development of new vaccines and immunotherapies. It has also been studied for its potential as a therapeutic target for the treatment of bacterial infections.
Propriétés
Numéro CAS |
147769-42-4 |
|---|---|
Nom du produit |
4-O-(2-Amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid |
Formule moléculaire |
C14H25NO12 |
Poids moléculaire |
399.35 g/mol |
Nom IUPAC |
(4R,5S,6R,7R)-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,8-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C14H25NO12/c15-8-12(23)11(22)7(3-17)27-14(8)26-6(1-4(18)13(24)25)10(21)9(20)5(19)2-16/h5-12,14,16-17,19-23H,1-3,15H2,(H,24,25)/t5-,6-,7-,8-,9-,10-,11-,12-,14+/m1/s1 |
Clé InChI |
ZXZQAZCROAIHQO-NUDWRWSWSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CC(=O)C(=O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)N)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CC(=O)C(=O)O)C(C(C(CO)O)O)O)N)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(CC(=O)C(=O)O)C(C(C(CO)O)O)O)N)O)O)O |
Synonymes |
4-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-3-deoxy-D-manno-2-octulosonic acid 4-O-(2-amino-2-deoxy-alpha-glucopyranosyl)-3-deoxy-manno-2-octulosonic acid GlcN-Kdo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



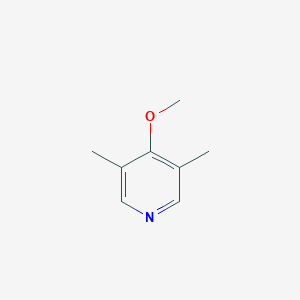
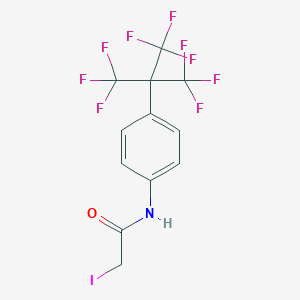
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
